N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-6-propan-2-ylpyrimidin-4-amine
Description
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-6-propan-2-ylpyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinyl group linked to a phenyl ring, which is further connected to a pyrimidinyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-6-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12(2)16-10-17(20-11-19-16)21-14-5-7-15(8-6-14)24-18-9-4-13(3)22-23-18/h4-12H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXLANNKIKSSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC(=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-6-propan-2-ylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of 6-methylpyridazin-3-ol, which is achieved through the reaction of 6-methylpyridazine with a suitable oxidizing agent.
Coupling with Phenyl Ring: The pyridazinyl intermediate is then coupled with a phenyl ring bearing a leaving group (e.g., halide) under basic conditions to form the pyridazinyl-phenyl ether.
Introduction of the Pyrimidinyl Group: The final step involves the reaction of the pyridazinyl-phenyl ether with a pyrimidinyl derivative under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-6-propan-2-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-6-propan-2-ylpyrimidin-4-amine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play key roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]thiophene-2-carboxamide: This compound shares the pyridazinyl-phenyl ether structure but differs in the presence of a thiophene ring instead of a pyrimidinyl group.
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide: This compound features a chromene ring, highlighting the diversity of structures that can be derived from the pyridazinyl-phenyl ether scaffold.
Uniqueness
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-6-propan-2-ylpyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its pyrimidinyl group, in particular, may enhance its potential for interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
